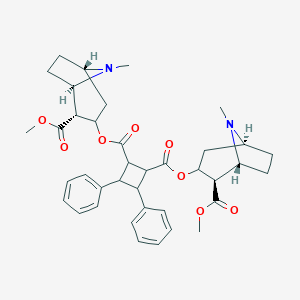

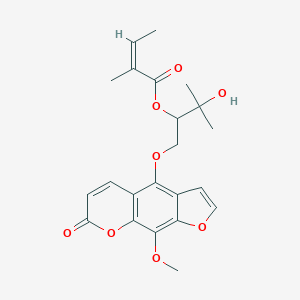

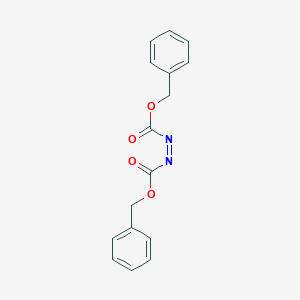

Ethyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate is a chemical compound with the CAS Number: 117516-88-8. It has a molecular weight of 249.31 .

Synthesis Analysis

Thiophene derivatives, including Ethyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate, can be prepared from enaminones via reactions with different nucleophiles and electrophiles . The structure of these compounds is confirmed by their spectral information .Molecular Structure Analysis

The IUPAC name of this compound is ethyl 2-amino-4-(pyridin-4-yl)-1H-1lambda3-thiophene-3-carboxylate . The InChI code is 1S/C12H13N2O2S/c1-2-16-12(15)10-9(7-17-11(10)13)8-3-5-14-6-4-8/h3-7,17H,2,13H2,1H3 .Chemical Reactions Analysis

The reactivity of enaminones, which are precursors for the preparation of various organic compounds including thiophene derivatives, is due to their ambident nucleophilicity of enamines and electrophilicity of enones . They can be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group), with the reactivity order C-3 > C-1 . In addition, they can be attacked by an electrophile at C-2, oxygen and/or nitrogen sites with reactivity order C-2 > N > O .Physical And Chemical Properties Analysis

The compound has a molecular weight of 249.31 .Wissenschaftliche Forschungsanwendungen

Anti-Fibrosis Activity

Ethyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate derivatives have been found to exhibit significant anti-fibrotic activities . These compounds have been shown to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro , indicating their potential as novel anti-fibrotic drugs.

Anti-Inflammatory Properties

Thiophene derivatives, which include Ethyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate, have been reported to possess anti-inflammatory properties . This makes them potentially useful in the treatment of diseases characterized by inflammation.

Anti-Psychotic Effects

Thiophene derivatives have also been reported to exhibit anti-psychotic effects . This suggests that Ethyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate could potentially be used in the treatment of psychiatric disorders.

Anti-Arrhythmic Activity

The anti-arrhythmic activity of thiophene derivatives has been documented . This indicates that Ethyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate could potentially be used in the management of cardiac arrhythmias.

Anti-Anxiety Effects

Thiophene derivatives have been found to possess anti-anxiety effects . This suggests that Ethyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate could potentially be used in the treatment of anxiety disorders.

Anti-Fungal Properties

Thiophene derivatives have been reported to exhibit anti-fungal properties . This indicates that Ethyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate could potentially be used in the treatment of fungal infections.

Antioxidant Activity

Thiophene derivatives have been found to possess antioxidant activity . This suggests that Ethyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate could potentially be used to combat oxidative stress in the body.

Anti-Cancer Properties

Thiophene derivatives have been reported to exhibit anti-cancer properties . This indicates that Ethyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate could potentially be used in the treatment of cancer.

Wirkmechanismus

Target of Action

Ethyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate is a complex compound that has been synthesized for various purposes Similar compounds have shown significant effects on the cardiovascular and central nervous system .

Mode of Action

The mode of action of Ethyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate involves several chemical reactions. The compound is synthesized by the Gewald reaction and used to obtain various amido ester derivatives . The condensation of this compound with chloroacetyl chloride gives the corresponding N-substituted 2-chloroacetamide, which reacts with piperidine and morpholine to produce 2-aminoacetamides . These are then subjected to cyclization with hydrazine hydrate to obtain 3-aminothienopyrimidin-4-one derivatives .

Biochemical Pathways

The compound is involved in the synthesis of new 1,4-benzodioxan-2-ylthienopyrimidine derivatives containing amino, aryl, and thione groups . These derivatives have been tested for antihypoxic activity .

Result of Action

The result of the action of Ethyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate is the production of various amido ester derivatives, which have shown a moderate antihypoxic activity

Eigenschaften

IUPAC Name |

ethyl 2-amino-4-pyridin-2-ylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-2-16-12(15)10-8(7-17-11(10)13)9-5-3-4-6-14-9/h3-7H,2,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAIKRZRPHMCSNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=CC=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Aziridin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B52053.png)

![2-[4-(1,3,4-Oxadiazol-2-yl)phenoxy]acetonitrile](/img/structure/B52064.png)